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Compound of Interest |

Compound Name: (R)-3-lodo-1-methyl-piperidine
Cat. No.: B7985475
Get Quote

The piperidine ring is a cornerstone of modern medicinal chemistry, representing one of the
most prevalent heterocyclic scaffolds in pharmaceuticals approved by the U.S. Food and Drug
Administration (FDA).[1][2] Its derivatives form the structural core of drugs across a multitude of
therapeutic areas, including CNS modulators, antihistamines, and analgesics.[1][2] The power
of the piperidine scaffold lies in its conformational flexibility and its ability to present
substituents in a well-defined three-dimensional arrangement, enabling precise interactions
with biological targets.

The introduction of stereochemistry elevates this utility to a higher plane. The three-
dimensional arrangement of atoms is critical in drug development, as enantiomers of a chiral
drug can exhibit vastly different pharmacological and toxicological profiles.[3] One enantiomer
may produce the desired therapeutic effect, while the other could be inactive or even harmful.
[3] Consequently, the synthesis of enantiomerically pure molecules is a paramount objective in
pharmaceutical research.

(R)-3-lodo-1-methyl-piperidine is a chiral building block, or synthon, of significant interest. It
combines the proven piperidine framework with two key features: a defined stereocenter at the
C3 position and a versatile iodine substituent. The iodine atom serves as an excellent leaving
group and a handle for advanced synthetic transformations, such as cross-coupling reactions.
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This guide provides a comprehensive technical overview of the synthesis, properties, and
applications of (R)-3-lodo-1-methyl-piperidine for professionals in drug discovery and
chemical development.

Molecular Structure and Physicochemical
Properties

(R)-3-lodo-1-methyl-piperidine is a chiral, non-aromatic heterocyclic compound. The core
structure consists of a saturated six-membered ring containing one nitrogen atom, which is
substituted with a methyl group. The key features are the iodine atom and the stereocenter at
the C3 position, which is fixed in the (R)-configuration.

Property Value Source
Chemical Name (R)-3-lodo-1-Methyl-piperidine [4]
CAS Number 1354017-16-5 [4]
Molecular Formula CeH12IN [4]
Molecular Weight 225.07 g/mol [4]

Predicted: Colorless to pale
Appearance yellow liquid or low-melting N/A

solid

Predicted: Soluble in organic
Solubility solvents like dichloromethane, [5]

methanol, and ethanol.

Stereoselective Synthesis: From Racemic Precursor
to Chiral Product

The most direct and efficient synthesis of (R)-3-lodo-1-methyl-piperidine begins with its
corresponding chiral alcohol, (R)-3-Hydroxy-1-methylpiperidine. A robust and scalable method
to obtain this precursor involves the enzymatic kinetic resolution of the inexpensive racemic
alcohol.[6] This is followed by a standard chemical conversion of the hydroxyl group to an
iodide.
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Experimental Protocol 1: Lipase-Catalyzed Kinetic
Resolution of (*)-1-Methylpiperidin-3-ol

This protocol leverages the high enantioselectivity of lipases to separate the enantiomers of the
precursor alcohol. The causality behind this choice is the mild reaction conditions and high
enantiomeric excess (ee) achievable, which are often superior to classical chemical
resolutions.[6]

Methodology:

Acetylation: To a solution of racemic 1-methylpiperidin-3-ol and a suitable acyl donor (e.qg.,
vinyl acetate) in an organic solvent (e.g., toluene), add Candida antarctica lipase B (CALB).

» Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor
the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The
reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess
of both the remaining alcohol and the formed acetate.

o Workup: Filter off the enzyme. The filtrate contains the unreacted (S)-alcohol and the
acetylated (R)-acetate.

o Enrichment (Deacetylation): The (R)-acetate is isolated and then subjected to a second
lipase-catalyzed reaction, this time for deacetylation (hydrolysis) in an aqueous buffer. This
step further enriches the enantiomeric purity of the desired (R)-3-Hydroxy-1-
methylpiperidine.[6]

 Validation: The enantiomeric excess of the final (R)-alcohol product must be determined
using a self-validating system like chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol 2: lodination via Appel Reaction

With the enantiomerically pure alcohol in hand, the hydroxyl group is converted to an iodide.
The Appel reaction is an excellent choice for this transformation due to its reliability and mild
conditions, which minimize the risk of side reactions or racemization.

Methodology:
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Reagent Preparation: In a fume hood, dissolve triphenylphosphine (PPhs) in a dry, inert
solvent such as dichloromethane (DCM) or acetonitrile under a nitrogen atmosphere.

lodine Addition: Cool the solution in an ice bath (0 °C) and add iodine (I2) portion-wise. The
solution will turn into a dark brown slurry of the triphenylphosphine-iodine complex.

Substrate Addition: Add a solution of (R)-3-Hydroxy-1-methylpiperidine and a mild base like
imidazole or pyridine to the reaction mixture. The base neutralizes the HI generated during
the reaction.

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS
analysis indicates complete consumption of the starting alcohol.

Purification and Validation: Quench the reaction with an aqueous solution of sodium
thiosulfate to remove excess iodine. Extract the product with an organic solvent, dry the
organic layer, and concentrate it under reduced pressure. The crude product is then purified
by column chromatography on silica gel. The structure and purity of the final (R)-3-lodo-1-
methyl-piperidine should be confirmed by NMR and MS analysis.
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Caption: Synthetic workflow for (R)-3-lodo-1-methyl-piperidine.
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Reactivity and Synthetic Utility

The primary site of reactivity in (R)-3-lodo-1-methyl-piperidine is the carbon-iodine bond.
lodine is an excellent leaving group, making the C3 position highly susceptible to nucleophilic
substitution (Sn2) reactions. This allows for the straightforward introduction of a wide variety of
functional groups (e.g., azides, cyanides, amines, thiols) with inversion of stereochemistry,
leading to the corresponding (S)-substituted products.

Furthermore, the C-I bond makes this compound an ideal substrate for modern palladium- or
copper-catalyzed cross-coupling reactions. This is a critical feature for drug development
professionals, as it enables the construction of complex molecular architectures. Key
transformations include:

Suzuki Coupling: Formation of a C-C bond with boronic acids/esters.

Sonogashira Coupling: Formation of a C-C bond with terminal alkynes.

Buchwald-Hartwig Amination: Formation of a C-N bond with amines.

Heck Coupling: Formation of a C-C bond with alkenes.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical
integrity of the title compound.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show a singlet for the N-methyl protons around 2.2-
2.5 ppm. The protons on the piperidine ring will appear as a series of complex multiplets.
The proton at C3 (the CH-I group) will be the most downfield of the ring protons (likely >
4.0 ppm) due to the deshielding effect of the iodine atom.

o 13C NMR: The spectrum will display six distinct signals corresponding to the six carbon
atoms. The carbon attached to the iodine (C3) will be significantly shifted upfield compared
to its alcohol precursor, typically appearing in the 20-40 ppm range.
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e Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M)
at m/z = 225. A characteristic fragmentation pattern would involve the loss of the iodine atom
(m/z = 127) or the entire iodo-substituent.[7]

« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching
vibrations just below 3000 cm~! and the absence of the broad O-H stretch (around 3300
cm~1) seen in the alcohol precursor.

o Chiral HPLC: This is the definitive analytical technique to confirm the enantiomeric purity of
the final product. Using a suitable chiral stationary phase, the (R) and (S) enantiomers can
be resolved, allowing for precise quantification of the enantiomeric excess.

Safety, Handling, and Storage

While a specific safety data sheet for (R)-3-lodo-1-methyl-piperidine is not widely available,
safe handling procedures can be established based on related compounds.

e Handling: The compound should be handled in a well-ventilated laboratory fume hood.[8]
Personal protective equipment (PPE), including safety glasses with side shields, chemical-
resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[8][9] Avoid inhalation of vapors
and direct contact with skin and eyes.[8]

e Hazards: Piperidine derivatives are often flammable and can cause skin, eye, and
respiratory irritation.[5][10][11] Alkyl iodides can be reactive and should be treated as
potentially toxic and mutagenic.[12]

o Storage: The compound should be stored in a tightly sealed, amber-colored vial to protect it
from light, as iodo-compounds can be light-sensitive.[12] Store in a cool, dry, and well-
ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing
agents.[13]

Conclusion

(R)-3-lodo-1-methyl-piperidine stands out as a highly valuable and versatile chiral building
block for pharmaceutical and agrochemical research. Its stereochemically defined piperidine
core, combined with the synthetically tractable C-I bond, provides a powerful platform for
generating diverse libraries of complex, enantiomerically pure molecules. The robust synthetic
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route, starting from an inexpensive racemic precursor, further enhances its appeal for both
discovery and development phases. For researchers aiming to leverage the proven structural
and pharmacological benefits of the piperidine scaffold, this compound offers a strategic entry
point for creating novel and potent chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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